Cas no 1548058-85-0 (2'-Chloro-3'-fluoro-6'-methylacetophenone)

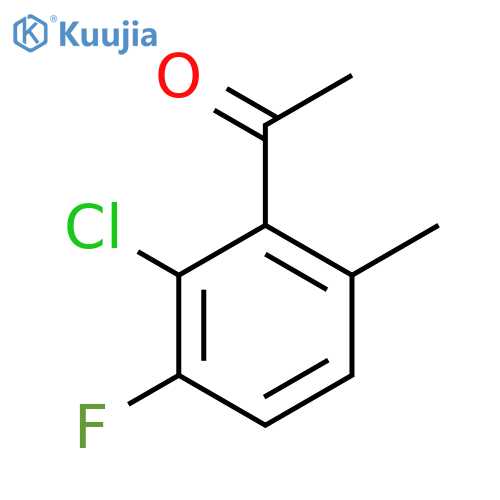

1548058-85-0 structure

商品名:2'-Chloro-3'-fluoro-6'-methylacetophenone

CAS番号:1548058-85-0

MF:C9H8ClFO

メガワット:186.610625267029

CID:5006698

2'-Chloro-3'-fluoro-6'-methylacetophenone 化学的及び物理的性質

名前と識別子

-

- 2'-Chloro-3'-fluoro-6'-methylacetophenone

-

- インチ: 1S/C9H8ClFO/c1-5-3-4-7(11)9(10)8(5)6(2)12/h3-4H,1-2H3

- InChIKey: ROUJXLZWVPBWJE-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(C)=C1C(C)=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 183

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 17.1

2'-Chloro-3'-fluoro-6'-methylacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007226-250mg |

2'-Chloro-3'-fluoro-6'-methylacetophenone |

1548058-85-0 | 97% | 250mg |

504.00 USD | 2021-07-06 | |

| Alichem | A010007226-1g |

2'-Chloro-3'-fluoro-6'-methylacetophenone |

1548058-85-0 | 97% | 1g |

1,519.80 USD | 2021-07-06 | |

| Alichem | A010007226-500mg |

2'-Chloro-3'-fluoro-6'-methylacetophenone |

1548058-85-0 | 97% | 500mg |

831.30 USD | 2021-07-06 |

2'-Chloro-3'-fluoro-6'-methylacetophenone 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1548058-85-0 (2'-Chloro-3'-fluoro-6'-methylacetophenone) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬